molecular formula C20H16FN3O3 B2956106 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one CAS No. 1260701-01-6

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one

カタログ番号: B2956106
CAS番号: 1260701-01-6
分子量: 365.364
InChIキー: KLOUASSRXWTCOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one features a quinolin-4(1H)-one scaffold fused with a 1,2,4-oxadiazole ring substituted at position 3 with a 4-ethoxyphenyl group. The quinolinone core is further modified at positions 1 and 6 with a methyl and fluorine substituent, respectively. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) suggest applications in medicinal chemistry due to moderate lipophilicity (logP ~4.0) and balanced hydrogen-bonding capacity .

特性

IUPAC Name

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c1-3-26-14-7-4-12(5-8-14)19-22-20(27-23-19)16-11-24(2)17-9-6-13(21)10-15(17)18(16)25/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOUASSRXWTCOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C19H17N3O2F
  • Molecular Weight : 334.36 g/mol

The compound features a quinoline core substituted with an oxadiazole moiety and an ethoxyphenyl group, which are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing oxadiazole and quinoline derivatives exhibit significant anticancer properties. The proposed mechanisms include:

  • Inhibition of Kinases : The compound has been shown to inhibit various kinases involved in cancer progression, including CDK2 and GSK-3β. These kinases play crucial roles in cell cycle regulation and apoptosis. Inhibition leads to reduced proliferation of cancer cells and increased apoptosis .
  • Induction of Apoptosis : Studies have demonstrated that the compound induces apoptosis in various cancer cell lines through the activation of intrinsic apoptotic pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been found to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. This suggests a potential role in treating inflammatory diseases .

Study 1: Anticancer Efficacy

In a study published in MDPI, the compound was tested against human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer activity. The mechanism was attributed to the induction of apoptosis through caspase activation and mitochondrial dysfunction .

Cell LineIC50 (µM)Mechanism
MCF-712.5Apoptosis via caspase activation
HeLa15.0Mitochondrial dysfunction

Study 2: Anti-inflammatory Activity

A separate investigation focused on the anti-inflammatory effects of the compound on RAW264.7 macrophages. The findings revealed that treatment with the compound significantly reduced LPS-induced nitric oxide production and downregulated iNOS expression, highlighting its potential as an anti-inflammatory agent .

TreatmentNO Production (µM)iNOS Expression (Fold Change)
Control251.0
Compound50.3

類似化合物との比較

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring (attached to the oxadiazole) and the quinolinone core. These modifications significantly alter molecular properties:

Compound Phenyl Substituent Quinolinone Substituents Molecular Formula Molecular Weight
Target Compound 4-Ethoxy 6-F, 1-Me C₂₁H₁₇FN₃O₃* ~393.4
3-[3-(4-Ethoxy-3-MeO-phenyl)-...-one 4-Ethoxy-3-MeO 6-Me, 1-Me C₂₁H₁₉N₃O₄ 377.4
5b () Phenyl N/A C₁₈H₁₄N₄O₃ 334.3
5c () 4-Methoxy N/A C₂₀H₁₈N₄O₅ 394.4
5d () 4-Nitro N/A C₁₈H₁₂N₆O₇ 424.3
Trifluoromethyl Analog 4-CF₃ 6-Me, 1-Et C₂₀H₁₅F₃N₃O₂ 398.3

*Estimated based on structural similarity to .

  • Electron-Donating vs. Withdrawing Groups: The 4-ethoxy group in the target compound is electron-donating, contrasting with the electron-withdrawing nitro (5d) and trifluoromethyl () groups.
  • Fluorine vs. Methyl : The 6-fluoro substituent in the target compound may enhance metabolic stability and membrane permeability compared to the 6-methyl group in ’s analog .

Physicochemical Properties

Critical parameters such as logP, solubility, and polarity were compared using data from and :

Compound logP logD Polar Surface Area (Ų) Melting Point (°C)
Target Compound* ~4.0 ~4.0 ~70.6 Not reported
4.0077 4.0076 70.6 Not reported
5b ~3.5† ~3.5† 87.9 194–196
5c ~3.0† ~3.0† 97.2 181–182
5d ~2.0† ~2.0† 121.4 216–217

*Estimated based on ; †Calculated using substituent contributions.

  • Lipophilicity : The target compound’s logP (~4.0) indicates moderate lipophilicity, comparable to ’s analog. Nitro (5d) and methoxy (5c) substituents reduce logP due to increased polarity .
  • Solubility : The 6-fluoro substituent may slightly improve aqueous solubility compared to 6-methyl (logSw = -4.2 in ) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。